molecular formula C11H20N4O6S B12612199 Glycyl-L-cysteinyl-L-threonylglycine CAS No. 887926-57-0

Glycyl-L-cysteinyl-L-threonylglycine

Cat. No.: B12612199
CAS No.: 887926-57-0
M. Wt: 336.37 g/mol
InChI Key: PDJLPFUOLUNWSL-JHEQGTHGSA-N
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Description

Glycyl-L-cysteinyl-L-threonylglycine is a tetrapeptide with the sequence Gly-Cys-Thr-Gly. The presence of cysteine introduces a thiol (-SH) group, enabling redox activity and disulfide bond formation, while threonine contributes a hydroxyl (-OH) group, enhancing hydrophilicity.

Properties

CAS No.

887926-57-0

Molecular Formula

C11H20N4O6S

Molecular Weight

336.37 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C11H20N4O6S/c1-5(16)9(11(21)13-3-8(18)19)15-10(20)6(4-22)14-7(17)2-12/h5-6,9,16,22H,2-4,12H2,1H3,(H,13,21)(H,14,17)(H,15,20)(H,18,19)/t5-,6+,9+/m1/s1

InChI Key

PDJLPFUOLUNWSL-JHEQGTHGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CS)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NCC(=O)O)NC(=O)C(CS)NC(=O)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-cysteinyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale, purity, and cost considerations.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-cysteinyl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: Carbodiimides like DCC or DIC are used for coupling reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of peptide bonds.

Scientific Research Applications

Glycyl-L-cysteinyl-L-threonylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of Glycyl-L-cysteinyl-L-threonylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, which play a crucial role in protein folding and stability. The peptide may also interact with enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares Glycyl-L-cysteinyl-L-threonylglycine (inferred structure) with five analogous peptides from the evidence:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features
This compound (hypothetical) - C₁₀H₁₈N₄O₆S ~354.38 Sequence: Gly-Cys-Thr-Gly; contains thiol (Cys) and hydroxyl (Thr) groups.
L-Threonine, L-cysteinylglycyl-L-alanyl-L-threonyl 489426-43-9 C₁₆H₂₉N₅O₈S 451.50 Sequence: Cys-Gly-Ala-Thr; lacks terminal glycine, includes alanine (Ala) residue .
Glycine, L-cysteinylglycyl-L-alanyl-L-threonylglycyl-L-cysteinyl-L-cysteinyl 442635-65-6 C₂₂H₃₈N₈O₁₀S₃ 670.78 Extended sequence with multiple cysteine residues; potential for disulfide networks .
Glycyl-L-threonylglycine - C₈H₁₅N₃O₅ 233.22 Shorter peptide (Gly-Thr-Gly); lacks cysteine, reducing redox capacity .
L-Alanyl-L-seryl-L-alanyl-L-threonylglycine 61909-17-9 C₁₄H₂₅N₅O₈ 391.38 Contains serine (Ser) and alanine (Ala); hydroxyl groups from Ser and Thr .
L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycyl 651292-01-2 C₂₄H₄₁N₉O₁₁ 628.64 Includes glutamine (Gln), valine (Val), and asparagine (Asn); polar side chains dominate .

Functional Implications

  • Hydrophilicity : Threonine and serine residues increase water solubility, as seen in CAS 61909-17-9 and 651292-01-2 .
  • Structural Stability : Longer peptides (e.g., CAS 442635-65-6) may form secondary structures or metal-chelation complexes due to multiple cysteine and glycine residues .

Research Findings

  • CAS 442635-65-6 : Studies suggest its extended cysteine-rich sequence could mimic metallothioneins, proteins involved in metal detoxification .
  • CAS 489426-43-9 : Research highlights its role as a substrate analog in protease inhibition assays due to the Ala-Thr bond .
  • CAS 651292-01-2 : Polar residues (Gln, Asn) may facilitate interactions with nucleic acids or membrane proteins, as observed in peptide-library screens .

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